1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridine core fused with a benzo[d]thiazole moiety. The structure includes a 2,5-dimethylbenzyl substituent at position 1 and a 6-nitrobenzo[d]thiazol-2-yl group attached via a carboxamide linkage.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)28)20(27)24-22-23-18-8-7-16(26(29)30)11-19(18)31-22/h3-11H,12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHZFLCNNCGCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a dihydropyridine core substituted with a dimethylbenzyl group and a nitrobenzo[d]thiazole moiety, which may contribute to its biological activities.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Antimicrobial Activity
Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives with similar moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The potential mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| Similar compounds | Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Dihydropyridine derivatives have shown cytotoxic effects on various cancer cell lines. For example, compounds with structural similarities were tested against breast cancer and lung cancer cell lines, demonstrating IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 5.4 | Induction of apoptosis | |
| A549 (lung cancer) | 7.8 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives based on the dihydropyridine structure and evaluated their antibacterial activities. The results indicated that modifications in the benzyl and thiazole groups significantly enhanced antimicrobial efficacy compared to standard antibiotics like norfloxacin and chloramphenicol .
- Anticancer Evaluation : Another investigation assessed the cytotoxicity of similar compounds on human cancer cell lines. The study found that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Induction of Apoptosis : Many dihydropyridines trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Cellular Membranes : The presence of hydrophobic groups may enhance membrane permeability leading to cellular disruption.
Scientific Research Applications
Overview
The compound 1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with significant potential in various scientific research applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry, particularly in the fields of antimicrobial and antitumor research.
The compound exhibits notable biological activities that can be categorized into various applications:
Antimicrobial Activity
Research indicates that derivatives of this compound possess potent antimicrobial properties. Studies have shown effectiveness against a range of bacterial and fungal pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) μmol/mL | Minimum Bactericidal Concentration (MBC) μmol/mL |
|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound B | Not specified | Not specified |
These findings suggest that structural modifications can enhance antimicrobial efficacy.
Antitumor Activity
The structural characteristics of this compound allow it to interact with various cellular mechanisms, making it a candidate for anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of different cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
The biological activity is believed to involve mechanisms such as DNA binding and enzyme inhibition, which are critical for its potential therapeutic effects.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of similar compounds, the effectiveness was measured through MIC and MBC values. The results indicated that modifications to the benzothiazole moiety significantly impacted antimicrobial potency.
Case Study 2: Antitumor Evaluation
A detailed investigation into the antitumor activity involved testing against several human tumor cell lines. The results showed varying degrees of cytotoxicity, suggesting that the compound's structure can be optimized for enhanced antitumor effects.
Comparison with Similar Compounds
Structural and Functional Similarities
Core Heterocyclic Framework :
- The target compound contains a dihydropyridine ring fused to a benzo[d]thiazole group, while the reference compounds (e.g., 2d and 1l ) feature tetrahydroimidazo[1,2-a]pyridine cores . Both systems incorporate nitrogen-rich heterocycles, which are critical for hydrogen bonding and target binding in drug design.
Nitro Group Presence :
- The 6-nitro substituent on the benzo[d]thiazole in the target compound mirrors the 4-nitrophenyl group in 2d and 1l . Nitro groups enhance electrophilicity and may influence redox properties or interactions with biological targets.
Benzyl/Phenethyl Substituents :
Key Differences
Carboxamide vs. Ester Linkages :
- The target compound uses a carboxamide bridge to connect the pyridine and benzothiazole moieties, whereas 2d and 1l employ diethyl dicarboxylate esters . Carboxamides generally exhibit greater metabolic stability compared to esters, which are prone to hydrolysis.
Ring Saturation :
- The dihydropyridine core in the target compound is partially unsaturated, contrasting with the fully saturated tetrahydroimidazo[1,2-a]pyridine rings in 2d and 1l . This difference may influence conformational flexibility and electronic properties.
Synthetic Yields: The reference compounds 2d and 1l were synthesized in moderate yields (55% and 51%, respectively) .
Physical Properties
Spectroscopic Characterization
- 1H/13C NMR: The target compound’s benzothiazole and dimethylbenzyl groups would produce distinct aromatic proton signals (δ 7.0–8.5 ppm) and methyl resonances (δ 2.0–2.5 ppm). This contrasts with the cyano (C≡N) and ester (C=O) signals in 2d and 1l, which appear at δ 4.0–4.5 ppm (ester CH2) and ~110 ppm (13C for C≡N) .
- IR Spectroscopy : The target compound’s IR spectrum would show strong absorptions for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹), similar to the reference compounds .
Research Implications
The structural parallels suggest that the target compound could share biological activities with 2d and 1l , such as antimicrobial or anti-inflammatory effects. However, the carboxamide and benzothiazole groups may confer unique selectivity or potency. Further studies are needed to explore its synthesis optimization, stability, and pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
